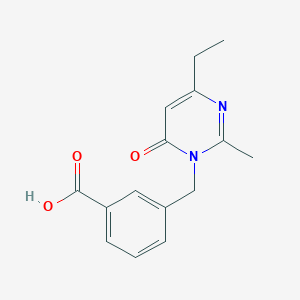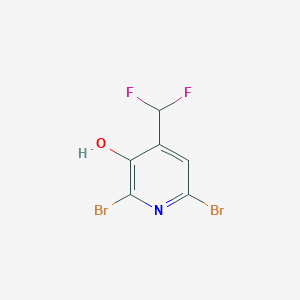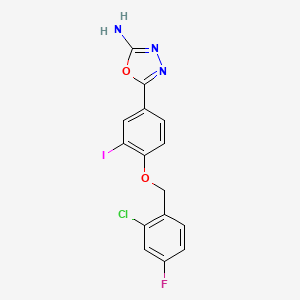
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including a chloro-fluorobenzyl ether, an iodophenyl group, and an oxadiazole ring
Métodos De Preparación
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction between 2-chloro-4-fluorobenzyl alcohol and 4-hydroxy-3-iodophenyl compound in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the benzyl ether intermediate.
Cyclization to Form Oxadiazole Ring: The benzyl ether intermediate is then reacted with hydrazine hydrate and carbon disulfide (CS2) under reflux conditions to form the 1,3,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the synthesis process.
Análisis De Reacciones Químicas
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or the oxadiazole moiety.
Aplicaciones Científicas De Investigación
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine include:
5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: This compound shares the chloro-fluorobenzyl ether group but differs in the presence of a benzoic acid moiety instead of the oxadiazole ring.
4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: This compound also contains the chloro-fluorobenzyl ether group but has a benzenesulfonyl chloride moiety.
3-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: This compound features the chloro-fluorobenzyl ether group with a benzaldehyde moiety.
The uniqueness of this compound lies in the combination of the oxadiazole ring and the specific halogen substitutions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10ClFIN3O2 |
|---|---|
Peso molecular |
445.61 g/mol |
Nombre IUPAC |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10ClFIN3O2/c16-11-6-10(17)3-1-9(11)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |
Clave InChI |
QLZQOCRWUPBMDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


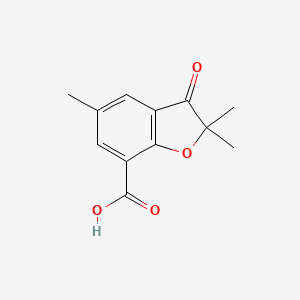
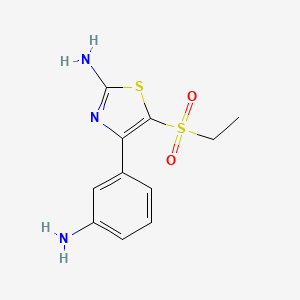
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)
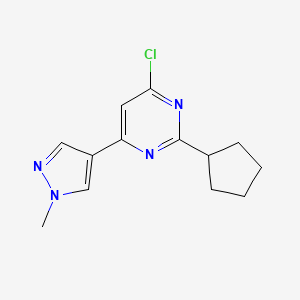
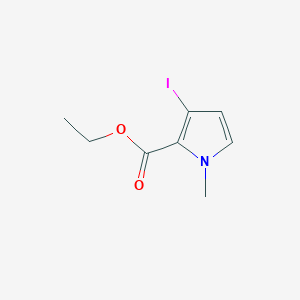
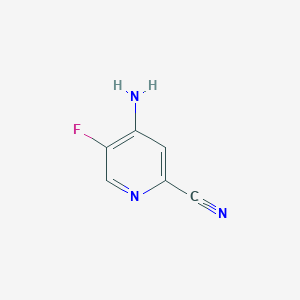
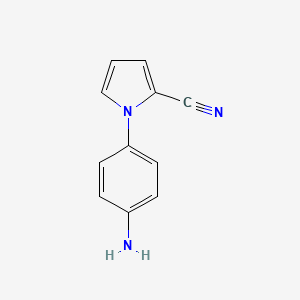
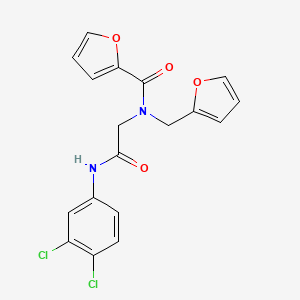

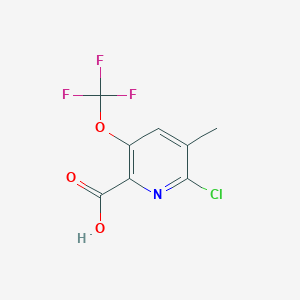
![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-6-carbonitrile](/img/structure/B11778553.png)

